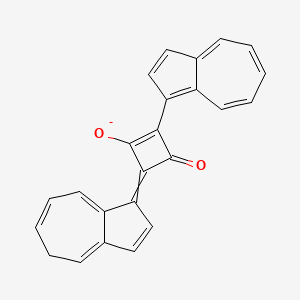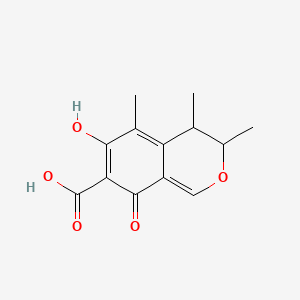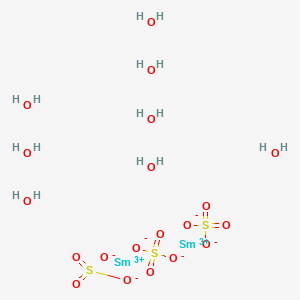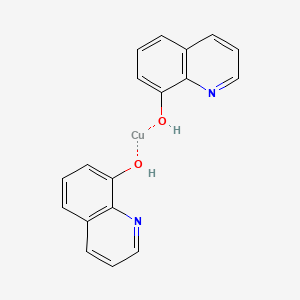
XANTHAN GUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthan gum is a water-soluble polysaccharide compound produced by the bacterium Xanthomonas campestris . It is best known for its use as a food additive, typically as an emulsifier, a stabilizer, or a thickener . It is often used in conjunction with other thickening agents to improve the stability and texture of food, pharmaceuticals, and cosmetics .
Synthesis Analysis
Xanthan gum is derived naturally from X. campestris, which is a plant pathogen, being responsible for diseases such as black rot in brassica crops (e.g., cauliflower and cabbage) . The gum is produced when sugar, commonly from corn, wheat, or soy, is fermented by X. campestris . The gum is then processed, through pasteurization, drying, and milling, to create a fine white powder or, occasionally, granules .Molecular Structure Analysis
Xanthan gum is a high molecular weight helical heteropolymer of 1.0–2.0 X 10^6 Da, composed of D-glucose, d-mannose, d-glucuronic acid . D-Glucose units are β-1,4- linked and form the backbone of the molecule, which is similar to cellulose . The polymer branches regularly as alternate glucose units of the backbone are linked to a trisaccharide side chain .Chemical Reactions Analysis
Xanthan gum can be chemically modified to enhance its properties and expand its applications . The process of chemical modification and/or crosslinking of XG can be done via etherification, esterification, acetalation, amidation, and oxidation .Physical And Chemical Properties Analysis
Xanthan gum dissolves readily in both hot and cold water, to form a viscous, non-thixotrophic solution, which usually shows some opalescence . Concentrations of 0.1-1.0% have a pH in the range of 6.0-7.0 . At concentrations as low as 0.25%, solutions will show weak gelation at room temperature .Safety And Hazards
Xanthan gum is generally recognized as safe (GRAS) by the FDA for most people when consumed in everyday foods . Some people report side effects from consuming xanthan gum, such as increased gas or bloating, softer stools or diarrhea, increased frequency and amount of bowel movements, changes in gut bacteria .
Orientations Futures
Propriétés
Numéro CAS |
11078-31-2 |
|---|---|
Nom du produit |
XANTHAN GUM |
Formule moléculaire |
(C35H49O29)n |
Poids moléculaire |
1000000 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



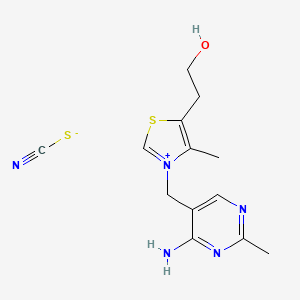
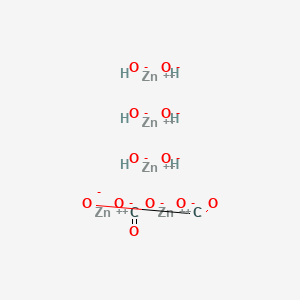
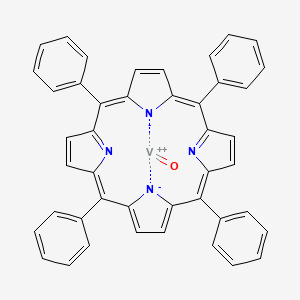
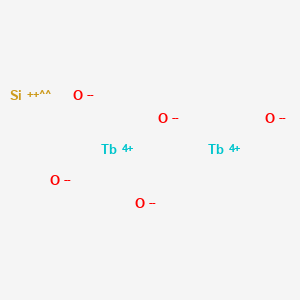
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)
